

CAS number and molecular structure of Mestranol-d2

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Compound of Interest

Compound Name: Mestranol-d2

Cat. No.: B12415937

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Mestranol-d2: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

This in-depth technical guide provides core information on **Mestranol-d2**, a deuterated form of the synthetic estrogen, Mestranol. This guide is intended to serve as a comprehensive resource, detailing its chemical properties, primary applications, and the biological pathways it influences.

Core Compound Identification and Properties

Mestranol-d2 is the deuterium-labeled version of Mestranol. The CAS Number for the parent compound, Mestranol, is 72-33-3[1][2][3]. For isotopically labeled compounds such as **Mestranol-d2**, a unique CAS number is not always assigned; the CAS number of the unlabeled parent compound is typically used for reference[4][5][6].

Mestranol itself is a prodrug that becomes biologically active after it is demethylated in the liver to ethinylestradiol[7]. Ethinylestradiol is a potent agonist of the estrogen receptor.

Table 1: Chemical and Physical Properties of Mestranol and **Mestranol-d2**

Property	Mestranol	Mestranol-d2
Molecular Formula	C ₂₁ H ₂₆ O ₂ [2] [3]	C ₂₁ H ₂₄ D ₂ O ₂
Molecular Weight	310.43 g/mol [1] [2] [3]	312.44 g/mol
IUPAC Name	(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol	(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol-d2
SMILES	<chem>C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)OC</chem>	<chem>C[C@@]1([C@]2(O)C#C)--INVALID-LINK--([H])--INVALID-LINK--([H])[C@]4([H])CC1[4]</chem> [5]
Appearance	White to off-white solid [4] [5]	White to off-white solid [4] [5]

Primary Application: Internal Standard for Quantitative Analysis

The primary application of **Mestranol-d2** is as an internal standard for quantitative analysis, particularly in techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[\[4\]](#). The use of stable isotope-labeled internal standards, like **Mestranol-d2**, is a well-established practice in analytical chemistry to improve the accuracy and precision of quantification, especially in complex biological matrices[\[8\]](#).

Table 2: Pharmacokinetic Properties of Mestranol (Parent Compound)

Parameter	Value
Conversion to Ethinylestradiol	70% [7]
Elimination Half-life	50 minutes [7]

Experimental Protocols

General Protocol for Use of Mestranol-d2 as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general framework for the use of **Mestranol-d2** as an internal standard for the quantification of Mestranol in a given sample matrix.

- Preparation of Standard Solutions:
 - Prepare a stock solution of Mestranol and **Mestranol-d2** in a suitable organic solvent (e.g., methanol or acetonitrile).
 - From the stock solutions, prepare a series of calibration standards containing a fixed concentration of **Mestranol-d2** and varying concentrations of Mestranol.
 - Prepare quality control (QC) samples at low, medium, and high concentrations of Mestranol, each spiked with the same fixed concentration of **Mestranol-d2**.
- Sample Preparation:
 - To an aliquot of the sample matrix (e.g., plasma, tissue homogenate), add a known amount of the **Mestranol-d2** internal standard solution.
 - Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the matrix.
 - Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.
 - Develop a chromatographic method to achieve separation of Mestranol from other matrix components.

- Optimize the mass spectrometer settings for the detection of both Mestranol and **Mestranol-d2**. This typically involves identifying the precursor ions and the most abundant product ions for each compound to set up Multiple Reaction Monitoring (MRM) transitions.
- Data Analysis:
 - For each injection, determine the peak areas for both Mestranol and **Mestranol-d2**.
 - Calculate the ratio of the peak area of Mestranol to the peak area of **Mestranol-d2** for each calibration standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of Mestranol for the calibration standards.
 - Using the peak area ratio obtained from the unknown samples, determine the concentration of Mestranol in those samples by interpolating from the calibration curve.

Synthesis of Labeled Steroids

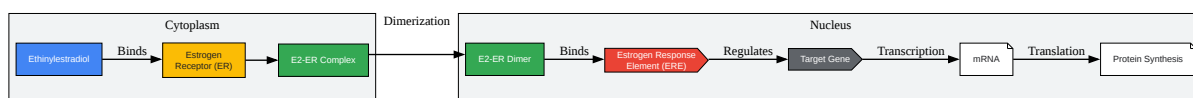
The synthesis of deuterated steroids often involves multi-step chemical reactions. While a specific synthesis protocol for **Mestranol-d2** is not readily available in the public domain, the general approach for preparing deuterated steroids involves introducing deuterium atoms at specific positions in the molecule. This can be achieved through methods such as base-catalyzed exchange with a deuterated solvent (e.g., D₂O) or reduction of a suitable precursor with a deuterated reducing agent (e.g., sodium borodeuteride)[9]. The synthesis of tritiated Mestranol has been described, starting from estrone-3-methyl ether, which undergoes ethinylation followed by other modifications[10]. A similar synthetic strategy could be adapted for the introduction of deuterium.

Signaling Pathways

Mestranol exerts its biological effects through its active metabolite, ethinylestradiol, which is a potent agonist of the estrogen receptors (ER α and ER β). The binding of ethinylestradiol to these receptors initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Estrogen Receptor Signaling

The classical genomic pathway involves the binding of the estrogen-receptor complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

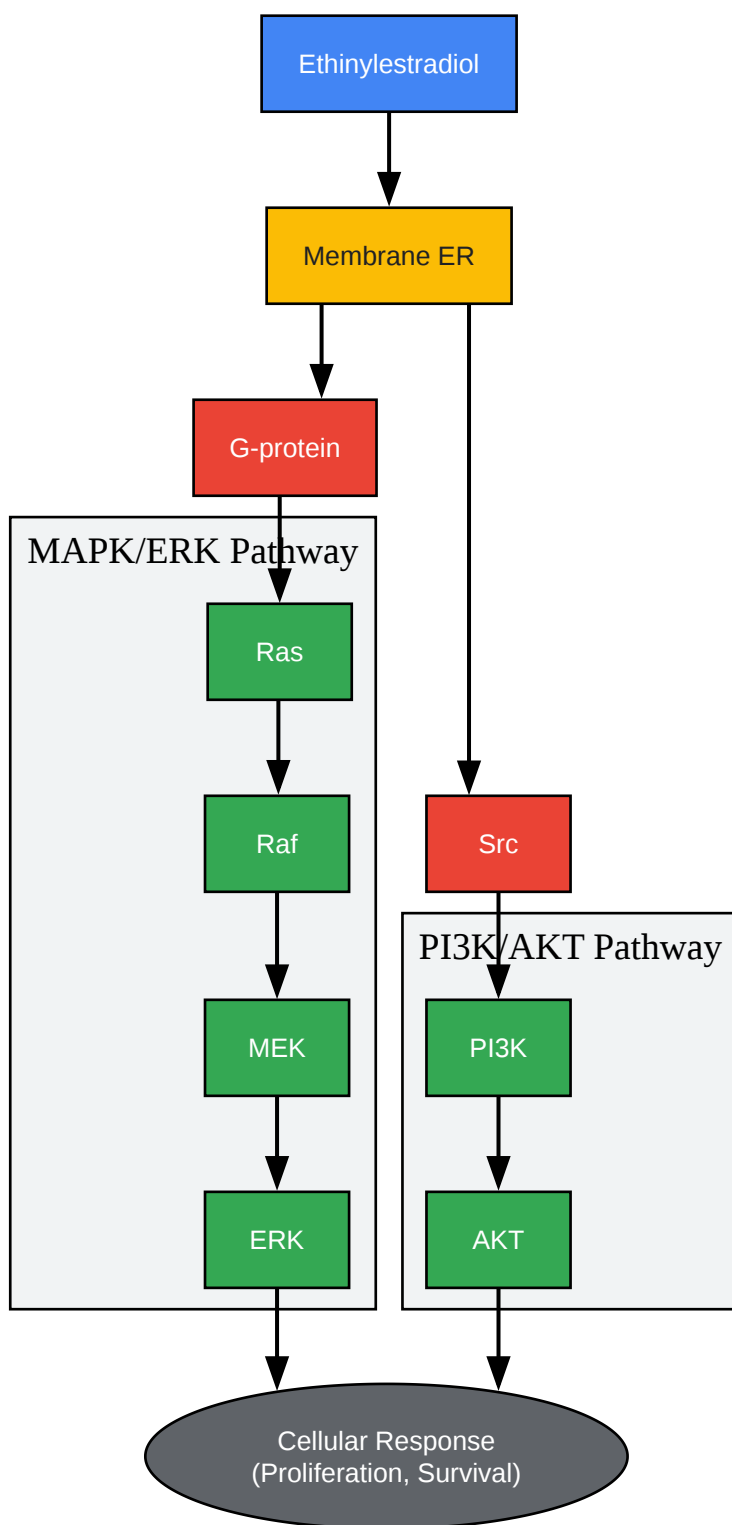


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Caption: Genomic Estrogen Receptor Signaling Pathway.

Non-Genomic Estrogen Receptor Signaling

In addition to the genomic pathway, ethinylestradiol can also initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors. These pathways often involve the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways.



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Caption: Non-Genomic Estrogen Receptor Signaling Pathways.

Conclusion

Mestranol-d2 is a valuable tool for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry. Its primary utility as an internal standard enables the accurate quantification of Mestranol in various biological and environmental samples. Understanding the signaling pathways of its active metabolite, ethinylestradiol, is crucial for interpreting its biological effects and for the development of new therapeutic agents targeting the estrogen receptor. This guide provides a foundational understanding of **Mestranol-d2** for professionals engaged in these areas of research.

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